1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Overview
Description
1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, also known as DHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DHP is a member of the phenylpropanoid family and has been studied for its unique properties and potential uses in research.
Scientific Research Applications
Photophysical Properties and Solvatochromism
1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (DMHP) has been the subject of studies investigating its photophysical properties. Research demonstrated that DMHP exhibits solvatochromic behavior, with changes in absorption and emission maxima depending on the solvent polarity. This property makes DMHP a potential candidate for applications in solvatochromic dye development and the determination of critical micelle concentrations in various solvents (Asiri et al., 2017).
Antioxidant Activity
Compounds structurally related to DMHP, particularly 2'-aminochalcone derivatives, have been synthesized and evaluated for their antioxidant properties. Studies have found that these derivatives, particularly those with hydroxyl functionalities, exhibit strong antioxidant activities. This suggests potential applications of DMHP and its derivatives in areas requiring antioxidant properties, such as in the development of protective agents against oxidative stress (Sulpizio et al., 2016).
Structural Analysis and Crystallography
DMHP and its derivatives have been analyzed for their crystal structures, revealing insights into their molecular geometries and intermolecular interactions. Such analyses are crucial in understanding the compound's physical and chemical properties, paving the way for its application in materials science and molecular engineering (Jasinski et al., 2011).
Synthesis of Biologically Active Compounds
Research indicates that DMHP and similar compounds are key intermediates in the synthesis of various biologically active compounds. Their role in forming structures with potential antimicrobial and antiradical activities highlights their significance in pharmaceutical research and development (Čižmáriková et al., 2020).
Application in Fragrance Chemistry
DMHP derivatives have been explored in the synthesis of fragrant substances, demonstrating the compound's potential in the field of fragrance chemistry and the development of novel aromatic compounds (Kuznetsov et al., 2015).
properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-4-3-5-16(21-2)17(15)14(19)11-8-12-6-9-13(18)10-7-12/h3-7,9-10,18H,8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCZTSGVXNFDQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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